Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H13F3N2O3S2 and its molecular weight is 414.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of various thiophene derivatives, including compounds structurally similar to Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate, has been widely explored. For example, the novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized with a yield above 60%, showcasing the interest in synthesizing complex thiophene derivatives for various applications (Tang Li-jua, 2015).
Pharmacological Potential
- Several thiophene derivatives exhibit promising biological activities. For instance, novel thiophene and benzothiophene derivatives, similar to the compound , have been evaluated as anti-cancer agents. Compounds like ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate showed significant anti-proliferative activity against tumor cell lines, demonstrating the potential of thiophene derivatives in pharmacology (R. Mohareb et al., 2016).
Mechanism of Action
Mode of Action
Thiophene derivatives often interact with their targets through various mechanisms depending on their specific chemical structure .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways that the compound affects .
Properties
IUPAC Name |
ethyl 3-methyl-4-thiocyanato-5-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S2/c1-3-25-16(24)13-9(2)12(26-8-21)15(27-13)22-14(23)10-5-4-6-11(7-10)17(18,19)20/h4-7H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUIUAVAGGRKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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